2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline
Description
2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative. Its structure features a chloro substituent at the ortho-position (C2) of the aniline ring, an N-phenyl group, and a pinacol boronate ester at the para-position (C4). The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .
Properties
IUPAC Name |
2-chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClNO2/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQBZGCBUTWAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468027 | |
| Record name | 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883727-42-2 | |
| Record name | 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline typically involves the reaction of 2-chloroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the boronic acid moiety.
Major Products Formed
Aryl-Substituted Products: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling boronic acids with aryl halides. The presence of the dioxaborolane moiety enhances the reactivity of the compound, making it an effective reagent in forming complex organic molecules.
Reagent in Organic Transformations
Due to its chlorinated aniline structure, this compound can serve as a versatile intermediate for synthesizing various pharmaceuticals and agrochemicals. The chlorinated group provides sites for further functionalization, allowing chemists to modify the compound to tailor it for specific applications.
Medicinal Chemistry
Potential Anticancer Activity
Research indicates that compounds similar to 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exhibit potential anticancer properties. The ability of these compounds to inhibit specific cancer cell lines has been documented in several studies. For example, modifications to the aniline structure have shown promising results against breast and prostate cancer cells.
Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Its potential as a lead compound for drug development is being explored in various therapeutic areas, including anti-inflammatory and antimicrobial agents.
Materials Science
Polymer Chemistry
In materials science, 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be utilized in the synthesis of advanced polymers. The incorporation of boron-containing units into polymer backbones enhances their thermal and mechanical properties. This feature is particularly beneficial for developing high-performance materials used in electronics and coatings.
Nanomaterials
The compound can also play a role in the synthesis of nanomaterials. Its reactivity allows for functionalization of nanoparticles with specific chemical groups that can enhance their stability and interaction with biological systems.
Table 1: Summary of Research Findings on 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application, but generally include the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : Bulky substituents like -NPh₂ or -Boc hinder cross-coupling efficiency but improve selectivity in meta-substituted systems .
- Applications: Dimethylamino derivatives (e.g., N,N-dimethyl-4-Bpin-aniline) exhibit strong fluorescence due to extended conjugation, making them suitable for H₂O₂ sensing . Chloro and trifluoromethyl variants are favored in medicinal chemistry for their metabolic stability .
Biological Activity
2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (CAS No. 883727-42-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C18H21BClNO2
- Molecular Weight : 328.83 g/mol
- Purity : ≥95%
The biological activity of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to cell growth and differentiation. Tyrosine kinase inhibitors (TKIs) have been extensively studied for their potential in cancer therapy.
Inhibition Profile
Research indicates that compounds similar to 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exhibit inhibitory effects on various RTKs:
- VEGFR-2 : Involved in angiogenesis.
- EGFR : Associated with several cancers.
The inhibition of these targets can lead to reduced tumor growth and improved therapeutic outcomes.
Anticancer Activity
A study investigating multi-target RTK inhibitors found that compounds with similar structural features exhibited significant anti-proliferative effects against human vascular endothelial cells (EA.hy926). The most potent compounds showed IC50 values in the nanomolar range for VEGFR-2 and other relevant kinases .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| CDAU-1 | VEGFR-2 | 6.27 |
| CDAU-2 | TIE-2 | 42.76 |
| CDAU-3 | EphB4 | 161.74 |
Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile with no acute toxicity observed in animal models at concentrations up to 2000 mg/kg . The compound is classified as harmful if swallowed and may cause skin irritation .
Case Studies
-
Case Study on Angiogenesis Inhibition :
A recent study demonstrated that derivatives of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline effectively inhibited angiogenesis in vitro and in vivo models. The study highlighted the compound's ability to disrupt endothelial cell migration and tube formation . -
Combination Therapy :
Another investigation explored the use of this compound in combination with existing chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used alongside standard treatments .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?
Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common protocol involves reacting a halogenated precursor (e.g., 2-chloro-4-iodo-N-phenylaniline) with bis(pinacolato)diboron (BPin) in the presence of Pd(dppf)Cl and KOAc in anhydrous DMF at 80–100°C for 12–24 hours . Key steps include:
- Precursor preparation : Ensure halogen (Cl, Br, I) is at the desired position.
- Catalyst optimization : Pd catalysts (e.g., Pd(PPh)) may vary based on steric hindrance.
- Workup : Purification via column chromatography (silica gel, hexane/EtOAc) yields the boronate ester.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Advanced: How does this compound perform in Suzuki-Miyaura cross-coupling reactions?
Answer:
The boronate ester acts as a coupling partner for aryl halides. Key parameters:
- Solvent/Base : Use DME/HO with NaCO or KPO for optimal reactivity .
- Catalyst : Pd(PPh) or SPhos-Pd-G3 for sterically hindered substrates.
- Yield optimization : Monitor reaction time (typically 6–12 hours at 80°C) and avoid excess base to prevent protodeboronation .
Basic: What are the stability and storage recommendations?
Answer:
- Storage : Store under inert gas (Ar/N) at –20°C in sealed, light-resistant containers. Avoid moisture to prevent hydrolysis of the boronate ester .
- Stability tests : Monitor via TLC or ¹H NMR for decomposition (e.g., free boronic acid formation at δ 7–8 ppm) .
Advanced: How do substituents (e.g., Cl, N-phenyl) influence regioselectivity in reactions?
Answer:
- Chlorine : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position.
- N-phenyl group : Enhances steric hindrance, reducing reactivity in bulky catalytic systems. Computational studies (DFT) can predict charge distribution and reactive sites .
Advanced: How to mitigate protodeboronation during cross-coupling?
Answer:
- Additives : Use KF or CsF to stabilize the boronate intermediate .
- Low temperature : Conduct reactions at 50–60°C instead of reflux.
- Alternative catalysts : Employ Pd-XPhos systems for sensitive substrates .
Basic: What are common impurities in synthesis, and how are they resolved?
Answer:
- Deborylated byproducts : Remove via silica gel chromatography (eluent: 10–20% EtOAc/hexane) .
- Residual Pd : Treat with activated charcoal or use scavengers like SiliaMetS Thiol .
Advanced: What computational tools predict the compound’s reactivity?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA software to predict nucleophilic/electrophilic sites .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) for drug discovery applications .
Advanced: How does solvent polarity affect its solubility and reaction efficiency?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may slow coupling kinetics.
- Nonpolar solvents (toluene) : Improve reaction rates for hydrophobic substrates but reduce boronate stability .
Basic: What safety precautions are required for handling?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
